4-Bromo-2-methoxyimino-3-oxobutyric acid
Description
Contextualization within Halogenated Keto-Oxyimino Carboxylic Acids
4-Bromo-2-methoxyimino-3-oxobutyric acid belongs to the class of halogenated keto-oxyimino carboxylic acids. This classification signifies a molecule possessing four key features: a halogen atom (bromine), a ketone functional group (C=O), an oxyimino group (N-OR), and a carboxylic acid moiety (-COOH). The specific arrangement of these groups—an α-oxyimino and β-keto acid with a terminal bromine—creates a unique electronic and steric environment that dictates its reactivity.
The presence of the bromine atom makes the terminal carbon susceptible to nucleophilic attack, a common strategy in forming new carbon-carbon or carbon-heteroatom bonds. nih.gov The keto and oxyimino groups influence the acidity of adjacent protons and can participate in various condensation and cyclization reactions. Compounds in this class are recognized for their role in stereoselective halogenation, a critical transformation in producing chiral organohalides that serve as precursors for medicinally relevant derivatives. nih.gov
Significance as a Precursor in Advanced Chemical Transformations
The primary significance of this compound lies in its function as a valuable synthetic intermediate, particularly in the pharmaceutical industry. google.com It is a key precursor in the synthesis of certain cephalosporin (B10832234) antibiotics, a class of β-lactam antibiotics. google.com
In these synthetic routes, the carboxylic acid group is often converted into a more reactive acyl chloride. For instance, treatment of this compound with reagents like phosphorus pentachloride yields 4-bromo-2-methoxyimino-3-oxo butyryl chloride. google.com This activated form can then be readily coupled with complex amine-containing cores, such as 7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid, to build the intricate molecular architecture of the target antibiotic. google.com The bromo-keto functionality provides a handle for subsequent chemical modifications or may be an integral part of the final molecular structure.
Key Transformation Example:
Activation: this compound is converted to its corresponding acyl chloride. google.com
Coupling: The resulting 4-bromo-2-methoxyimino-3-oxo butyryl chloride is reacted with an advanced intermediate in the synthesis of cephalosporins. google.com
Historical Development and Evolution of its Research Utility
The utility of 4-halogenated-2-oxyimino-3-oxobutyric acids, including the bromo derivative, has been documented in patent literature for several decades. google.com Early research recognized these compounds as important intermediates for producing aminothiazole-containing cephalosporins. google.com The evolution of its research utility has been driven by the need for efficient and high-yield industrial manufacturing processes for these vital antibiotics. google.com
Research has focused on optimizing the synthetic methods for preparing this compound and its esters (e.g., methyl or tert-butyl esters). google.com Patented methods describe the bromination of precursors like 2-methoxyimino-3-ketobutyric acid esters. google.com The development of reliable methods to produce this compound in high purity has been crucial for its application in the multi-step synthesis of pharmaceuticals, where the quality of each intermediate directly impacts the yield and purity of the final active ingredient.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6BrNO4 |
|---|---|
Molecular Weight |
224.01 g/mol |
IUPAC Name |
(2Z)-4-bromo-2-methoxyimino-3-oxobutanoic acid |
InChI |
InChI=1S/C5H6BrNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10)/b7-4- |
InChI Key |
AMTTUPGTZVAKBF-DAXSKMNVSA-N |
Isomeric SMILES |
CO/N=C(/C(=O)CBr)\C(=O)O |
Canonical SMILES |
CON=C(C(=O)CBr)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Methoxyimino 3 Oxobutyric Acid: Advancements and Mechanistic Insights
Indirect Halogenation Approaches
Indirect halogenation methods are employed to circumvent issues associated with direct bromination, such as lack of selectivity and harsh reaction conditions. A prominent and effective strategy involves the use of silylated intermediates, which activates the molecule for regioselective halogenation under milder conditions.
Silylation-Mediated Halogenation Pathways
This pathway involves a two-step process: the formation of a silyl (B83357) enol ether intermediate, followed by its reaction with a halogenating agent. This method provides a high degree of control over the position of halogenation.
The synthesis begins with a 2-methoxyimino-3-oxobutyric acid ester. This starting material is reacted with a silylating agent, such as chlorotrimethylsilane (B32843) (TMS-Cl), in the presence of a base, typically a tertiary amine like triethylamine. The base deprotonates the acidic α-carbon, and the resulting enolate is trapped by the silylating agent to form a stable 3-trimethylsilyloxy-3-butenoic acid ester intermediate. google.com This reaction effectively converts the keto group into a silyl enol ether, which dictates the regioselectivity of the subsequent halogenation step.
The general reaction is as follows: Starting Material: 2-methoxyimino-3-oxobutyric acid ester Reagents: Silylating agent (e.g., TMS-Cl), Base (e.g., Triethylamine) Product: 2-methoxyimino-3-trimethylsilyloxy-3-butenoic acid ester
| Starting Material | Silylating Agent | Base | Solvent | Reaction Conditions | Intermediate Product |
| 2-methoxyimino-3-oxobutyric acid methyl ester | Chlorotrimethylsilane | Triethylamine | Acetonitrile (B52724) | Ice-cooling, then 20-25°C for 1 hr | 2-methoxyimino-3-trimethylsilyloxy-3-butenoic acid methyl ester |
| 2-methoxyimino-3-oxobutyric acid tert-butyl ester | Chlorotrimethylsilane | Triethylamine | Acetonitrile | Ice-cooling, then 20-25°C for 1.5 hr | 2-methoxyimino-3-trimethylsilyloxy-3-butenoic acid tert-butyl ester |
The formed silyl enol ether intermediate is then subjected to halogenation. The silyloxy group activates the double bond for electrophilic attack by a halogenating agent. Reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) can be used to introduce the bromine atom at the 4-position. The reaction proceeds by the attack of the electron-rich double bond on the electrophilic bromine, followed by the loss of the silyl group, which regenerates the ketone at the 3-position and results in the desired 4-bromo-2-methoxyimino-3-oxobutyric acid ester. google.com Subsequent hydrolysis of the ester group, if necessary, yields the final carboxylic acid.
| Intermediate | Halogenating Agent | Solvent | Reaction Conditions | Final Product (Ester) | Yield |
| 2-methoxyimino-3-trimethylsilyloxy-3-butenoic acid methyl ester | Bromine in Dichloromethane (B109758) | Dichloromethane | -30°C | This compound methyl ester | 84.9% |
| 2-trimethylsilyloxyimino-3-trimethylsilyloxy-3-butenoic acid tert-butyl ester | Sulfuryl Chloride | Tetrahydrofuran (B95107) | -30°C | 4-chloro-2-methoxyimino-3-oxobutyric acid tert-butyl ester | N/A |
Stereochemical Control in this compound Synthesis
The stereochemistry of the C=N double bond of the methoxyimino group is of paramount importance, with the (Z)-isomer (also referred to as the syn-isomer in older literature) being the desired configuration for many applications, particularly in cephalosporin (B10832234) side chains.
Predominant Formation of the (Z)-Isomer
During the synthesis, the formation of the methoxyimino group via the oximation of a 3-oxobutanoic acid derivative, or during the subsequent halogenation steps, the (Z)-isomer is observed to be the major product. Theoretical studies on similar α-keto oximes suggest that the (Z)-isomer is thermodynamically more stable than the (E)-isomer. asianpubs.org This thermodynamic preference is a key factor driving the stereoselectivity of the reaction, resulting in product mixtures with a high proportion of the desired (Z)-isomer. For instance, processes for the direct bromination of 2-methoxyimino-3-oxo butanoic acid derivatives have reported obtaining the product with a (Z):(E) isomer ratio of approximately 91:9 to 93:7.
This inherent stability of the (Z)-conformation, where the methoxy (B1213986) group is oriented syn to the carboxyl or ester functionality, is believed to arise from favorable electronic and steric interactions within the molecule.
Methodologies for Isomer Enrichment and Isolation
Although the synthesis favors the (Z)-isomer, a minor amount of the (E)-isomer is typically formed. For pharmaceutical applications, a high degree of isomeric purity is required. Methodologies for the enrichment and isolation of the (Z)-isomer are therefore critical.
One of the most effective methods for isolating the pure (Z)-isomer is fractional crystallization. Due to differences in their physical properties, such as crystal lattice energy and solubility, the (Z) and (E) isomers can be separated. It has been demonstrated that the crude product, which exists as an oily mixture of isomers, can be crystallized from specific organic solvents to selectively precipitate the (Z)-isomer as a solid. Solvents such as xylene, o-xylene, and carbon tetrachloride have been successfully used for this purpose, yielding the pure (Z)-isomer with a purity often exceeding 97%.
The table below summarizes the outcomes of such crystallization-based purifications.
| Crude Product (Z:E Ratio) | Crystallization Solvent | Isolated Product | Purity of Isolated Isomer |
| Viscous oil (91:9) | Carbon tetrachloride | Pure (Z)-isomer | >95% |
| Viscous liquid (93:7) | Xylene or o-xylene | Pure (Z)-isomer | >95% |
| Viscous liquid (90:10) | Xylene or o-xylene | Pure (Z)-isomer (crystalline solid) | >97% |
This straightforward purification technique allows for the efficient removal of the unwanted (E)-isomer, providing the desired (Z)-4-bromo-2-methoxyimino-3-oxobutyric acid in a form suitable for its use in further synthetic steps.
Optimization of Industrial-Scale Production Routes
The economic viability and quality of the final active pharmaceutical ingredient (API) are intrinsically linked to the efficiency and control of the synthesis of this compound. This section explores the multifaceted strategies employed in an industrial setting to optimize its production.
The primary goal in the industrial synthesis of this compound is to maximize the conversion of the starting material into the desired product while curtailing the formation of unwanted by-products. Several key parameters are meticulously controlled to achieve high yields and product quality.
One patented approach involves the bromination of tert-butyl-2-methoxyimino-3-oxo butyrate (B1204436). In this process, the careful control of reaction temperature and stoichiometry of the brominating agent are crucial. A notable process involves the use of acetyl bromide in the presence of an alcohol, such as methanol (B129727) or ethanol, in a suitable organic solvent like ethyl acetate. The reaction is typically conducted at a low temperature, ranging from -15°C to +15°C. The molar ratio of bromine to the starting ester is a critical factor, with optimal ratios being in the range of 0.90 to 1.10 moles of bromine per mole of the butyrate derivative. Similarly, the amount of acetyl bromide is controlled, generally between 0.9 to 1.5 moles per mole of the starting material. Following the reaction, the pH is adjusted, and the product is extracted and isolated. This method has been reported to yield the crude product in the range of 80-86% before further purification. nih.gov
Another described method for the synthesis of the non-esterified acid involves dissolving 2-methoxyimino-3-oxobutyric acid in a solvent like methylene (B1212753) chloride. A solution of hydrogen bromide in acetic acid is added, followed by the dropwise addition of a bromine solution, also in methylene chloride, over a period of several hours while maintaining a temperature between 7°C and 15°C. After the reaction, a stream of nitrogen is used to remove the hydrogen bromide by-product. The product is then crystallized from a solvent mixture, such as xylene and n-hexane. This process has demonstrated a yield of approximately 72.7%. Current time information in Pasuruan, ID.
Post-reaction workup and purification are also critical for maximizing the isolated yield. Techniques such as crystallization from appropriate solvent systems, like carbon tetrachloride, xylene, or o-xylene, are employed to purify the product and isolate specific isomers, such as the Z-isomer. nih.gov Column chromatography is another purification method that can be utilized, particularly for isolating esterified derivatives of the target compound. researchgate.net
Table 1: Comparison of Industrial Synthesis Strategies for this compound and its Derivatives
| Starting Material | Brominating Agent/System | Solvent | Temperature | Reported Yield | Purification Method |
|---|---|---|---|---|---|
| tert-butyl 2-methoxyimino-3-oxo butyrate | Acetyl bromide, Bromine, Methanol | Ethyl acetate | -6 to -10°C | ~81% (crude) | Crystallization (Xylene) |
| 2-methoxyimino-3-oxobutyric acid | Bromine, HBr in Acetic Acid | Methylene chloride | 7 to 15°C | 72.7% | Crystallization (Xylene/n-hexane) |
| tert-butyl 2-methoxyimino-3-ketobutyrate | Bromine | Methylene chloride | -30°C | 89.1% (ester) | Not specified in detail |
| 2-methoxyimino-3-ketobutyric acid methyl ester | Bromine | Methylene chloride | -30°C | 84.9% (ester) | Silica gel column chromatography |
A significant challenge in the synthesis of this compound is the potential for over-bromination, leading to the formation of di- and poly-brominated impurities. These impurities can be difficult to remove and can impact the quality and safety of the final pharmaceutical product. Therefore, stringent control over the reaction conditions and robust analytical monitoring are essential.
The formation of these impurities is primarily driven by the reactivity of the starting material and the potency of the brominating agent. The active methylene group in the 2-methoxyimino-3-oxobutyric acid precursor is susceptible to multiple halogenations. To mitigate this, several strategies can be employed:
Stoichiometric Control of Bromine: Precise control over the molar equivalents of the brominating agent is paramount. Using a slight excess of bromine can lead to the formation of di-bromo species, while an insufficient amount will result in incomplete conversion. The use of 0.90 to 1.10 molar equivalents of bromine has been found to be effective in favoring the mono-brominated product. nih.gov
Controlled Addition of Brominating Agent: The rate of addition of the brominating agent can significantly influence selectivity. A slow, dropwise addition of the bromine solution at a controlled temperature helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, thereby reducing the likelihood of multiple brominations on a single molecule. Current time information in Pasuruan, ID.
Reaction Temperature: Lowering the reaction temperature generally enhances the selectivity of the bromination reaction. Conducting the reaction at temperatures between -15°C and 15°C helps to control the reaction rate and minimize the formation of over-brominated by-products. nih.govCurrent time information in Pasuruan, ID.
Choice of Brominating Agent: While elemental bromine is commonly used, alternative brominating agents can offer improved selectivity. The choice of reagent can influence the electrophilicity of the bromine species and thus its reactivity towards the substrate.
Analytical Monitoring: In-process control through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is crucial for monitoring the progress of the reaction. These methods allow for the detection and quantification of the desired product as well as any di- and poly-brominated impurities, enabling real-time adjustments to the process parameters to ensure the impurity levels remain within acceptable limits.
Purification Techniques: Should over-brominated impurities form, effective purification methods are necessary. Crystallization is a powerful technique for separating the mono-brominated product from di- and poly-brominated impurities, as the difference in their chemical structure often leads to differences in solubility in various solvent systems. nih.gov Column chromatography can also be employed for this purpose, although it may be less practical for very large-scale industrial production. researchgate.net
By implementing these control strategies, manufacturers can effectively manage the impurity profile of this compound, ensuring the production of a high-quality intermediate suitable for pharmaceutical applications.
Chemical Reactivity and Derivatization Pathways of 4 Bromo 2 Methoxyimino 3 Oxobutyric Acid
Transformation into Highly Reactive Acyl Halides
The carboxylic acid moiety of 4-Bromo-2-methoxyimino-3-oxobutyric acid can be readily converted into more reactive acyl halides, which are pivotal intermediates for creating amide bonds in complex molecules.
The conversion of this compound to its corresponding acyl chloride, 4-Bromo-2-methoxyimino-3-oxobutyryl chloride, enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This transformation is typically achieved using standard chlorinating agents. A documented method involves dissolving the parent carboxylic acid in a solvent like dichloromethane (B109758) and treating it with a reagent such as phosphorus pentachloride at low temperatures (0–5 °C). google.com This reaction proceeds with high efficiency, often yielding the acyl chloride in near-quantitative amounts (e.g., 96% yield). google.com The product is typically an oily substance that can be used directly in subsequent steps without extensive purification. google.com
Table 1: Synthesis of 4-Bromo-2-methoxyimino-3-oxobutyryl Chloride
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
|---|
The primary utility of 4-Bromo-2-methoxyimino-3-oxobutyryl chloride lies in its application as an acylating agent in coupling reactions, particularly in the synthesis of β-lactam antibiotics. hud.ac.uk The highly reactive acyl chloride readily couples with the amino group of a 7-aminocephalosporanic acid (7-ACA) nucleus. google.com For instance, the acyl chloride can be added to a solution containing a 7-ACA derivative and a base like sodium bicarbonate in a mixed solvent system (e.g., tetrahydrofuran (B95107) and water). google.com This reaction forms the critical amide bond that constitutes the C-7 side chain of many cephalosporin (B10832234) drugs. This side chain is instrumental in defining the antibiotic's spectrum of activity and its resistance to β-lactamase enzymes. biomolther.org
Reactions Involving the Alpha-Bromo Ketone Moiety
The alpha-bromo ketone functionality is another key site of reactivity within the molecule. The presence of the adjacent carbonyl group significantly activates the carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions. libretexts.orgnih.gov
This reactivity is famously exploited in the Hantzsch thiazole (B1198619) synthesis. In the context of cephalosporin synthesis, after the acyl chloride has been coupled to the 7-ACA core, the alpha-bromo ketone moiety is reacted with a nucleophile like thiourea (B124793). google.com This reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon, displacing the bromide ion. Subsequent cyclization and dehydration lead to the formation of a 2-aminothiazole (B372263) ring, a structural feature characteristic of many potent third-generation cephalosporins (e.g., ceftriaxone (B1232239), cefotaxime). google.com This aminothiazole ring plays a crucial role in the antibiotic's ability to bind to penicillin-binding proteins (PBPs) in bacteria. nih.gov
Esterification and Amidation Chemistry
The carboxylic acid group of this compound can undergo standard esterification and amidation reactions.
Esterification: The acid can be converted to its corresponding esters, such as methyl or tert-butyl esters. google.com These esters often serve as protected forms of the carboxylic acid during intermediate synthetic steps, preventing unwanted side reactions. For example, the tert-butyl ester can be synthesized and later removed under acidic conditions (e.g., with trifluoroacetic acid) to regenerate the carboxylic acid at the appropriate stage. google.com
Amidation: As detailed in section 3.1.2, the most significant amidation reaction involves the formation of an amide bond with the 7-amino group of the cephalosporin nucleus. google.com This is typically achieved via the more reactive acyl chloride intermediate to ensure high yields and favorable reaction kinetics. google.comresearchgate.net This specific amidation is a cornerstone of the synthesis of numerous commercial antibiotics.
Table 2: Examples of Esterification and Amidation Products
| Reaction Type | Reactant | Product Example | Purpose | Reference |
|---|---|---|---|---|
| Esterification | Methanol (B129727) | This compound methyl ester | Intermediate/Protecting Group | google.com |
| Esterification | tert-Butanol | This compound tert-butyl ester | Intermediate/Protecting Group | google.com |
Comparative Reactivity Studies with Other 4-Halo-2-oxyimino-3-oxobutyric Acids
While direct, side-by-side quantitative reactivity studies are not extensively detailed in readily available literature, the chemical principles of halide reactivity provide a clear framework for comparison. The reactivity of the C-X bond in the alpha-keto-halide position generally follows the order of leaving group ability: I > Br > Cl > F.
This trend is based on bond strength (C-Cl > C-Br > C-I) and the stability of the resulting halide anion. Therefore, 4-iodo-2-oxyimino-3-oxobutyric acid would be expected to be the most reactive toward nucleophiles at the alpha-carbon, while the 4-chloro analogue would be the least reactive of the three common halogens.
The synthesis of the corresponding 4-chloro-2-oximino-3-ketobutyric acid tert-butyl ester has been described, indicating its use as a synthetic intermediate as well. google.com The choice between the 4-bromo and 4-chloro derivative in a synthetic process often represents a balance between reactivity and stability. The 4-bromo compound offers a good compromise, being sufficiently reactive for efficient thiazole ring formation without being overly unstable, which could lead to side reactions or decomposition during storage or handling. nih.gov
Applications of 4 Bromo 2 Methoxyimino 3 Oxobutyric Acid As a Versatile Synthetic Intermediate in Pharmaceutical Chemistry
Central Role in Cephalosporin (B10832234) Antibiotic Synthesis
The primary application of 4-bromo-2-methoxyimino-3-oxobutyric acid in pharmaceutical chemistry is as a precursor for the 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side chain. This moiety is crucial for the antibacterial activity and stability against β-lactamases of many third-generation cephalosporins. The synthesis strategy typically involves the acylation of the 7-amino group of a cephalosporin core structure with an activated form of this compound, followed by the formation of the aminothiazole ring.
The synthesis of Cefpodoxime (B17579) Proxetil, an oral third-generation cephalosporin, provides a clear example of the utility of this compound.
In the synthesis of Cefpodoxime, the process begins with the condensation of an activated form of this compound, specifically 4-bromo-2-methoxyimino-3-oxo-butyric acid chloride, with the silylated or sodium salt of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid. researchgate.net This reaction results in the formation of 7-[4-bromo-3-oxo-2-methoxyimino-1-butyryl]amino-3-methoxymethyl-3-cephem-4-carboxylic acid. researchgate.net This acylation step attaches the bromo-keto-butyryl side chain to the core cephalosporin structure, setting the stage for the subsequent ring formation.
Following the condensation, the intermediate is treated with thiourea (B124793) in an aqueous basic medium. researchgate.net This step facilitates the cyclization reaction, where the thiourea reacts with the bromo-keto moiety of the side chain to form the desired 2-aminothiazole (B372263) ring. nih.govresearchgate.netorganic-chemistry.org This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, is a common and efficient method for constructing this heterocyclic system. nih.govresearchgate.netorganic-chemistry.org The completion of this step yields cefpodoxime acid, which is then esterified to produce the final product, Cefpodoxime Proxetil. researchgate.net
Ceftiofur, a cephalosporin antibiotic used in veterinary medicine, is also synthesized using a derivative of this compound. google.comeuropa.eu The synthesis involves the condensation of silylated 7-amino-3-(2-furylcarbonylthiomethyl)-3-cephem-4-carboxylic acid (Furaca) with 4-bromo-2-methoxyamino-3-oxobutyric acid or its acid halide. google.com This is followed by a cyclization step with thiourea to form the aminothiazole ring, yielding Ceftiofur. google.com
Table 1: Key Synthetic Steps in Cephalosporin Production
| Cephalosporin | 7-amino Core | Intermediate after Condensation | Final Step for Thiazole Ring |
| Cefpodoxime Proxetil | 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid | 7-[4-bromo-3-oxo-2-methoxyimino-1-butyryl]amino-3-methoxymethyl-3-cephem-4-carboxylic acid | Cyclization with thiourea |
| Ceftiofur | 7-amino-3-(2-furylcarbonylthiomethyl)-3-cephem-4-carboxylic acid | 7-[4-Bromo-2-methoxyimino-3-oxobutyramido]-3-[2-furylcarbonylthiomethyl]-3-cephem-4-carboxylic acid google.com | Cyclization with thiourea google.com |
| Ceftriaxone (B1232239) | 7-amino-3-[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl]-3-cephem-4-carboxylic acid | (6R,7R)-7-[[4-Bromo-2-(Z)-methoxyimino]acetamido]-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl-3-cephem-4-carboxylic acid google.com | Reaction with thiourea google.com |
| Cefmenoxime | 7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid | Not explicitly detailed as a stable intermediate | Reaction with thiourea following condensation google.com |
The synthesis of Ceftriaxone, a widely used third-generation cephalosporin, can also proceed through an intermediate derived from a halo-substituted oxobutyric acid. google.comnih.gov One method involves the reaction of a 7-amino-3-desacetoxy-3-[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)-thio]-3-cephem-4-carboxylic acid with an activated form of 4-chloro-2-methoxyimino-3-oxobutyric acid. google.comasianpubs.org The resulting intermediate is then cyclized with thiourea to form the aminothiazole side chain of Ceftriaxone. google.com A similar process is described utilizing the bromo-analogue, (6R,7R)-7-[[4-Bromo-2-(Z)-methoxyimino]acetamido]-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl-3-cephem-4-carboxylic acid, which is subsequently reacted with thiourea. google.com
The synthetic strategy employing this compound is a general and valuable method for the production of various aminothiazole-containing cephalosporins. google.com For instance, in the synthesis of Cefmenoxime, 7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid is reacted with 4-bromo-2-methoxyimino-3-oxo butyryl chloride. google.comnih.gov This is followed by the addition of thiourea to form the aminothiazole ring in situ, leading to the formation of Cefmenoxime. google.com This approach highlights the efficiency of using this compound as a building block to introduce the biologically important aminothiazole side chain in a straightforward manner.
Synthesis of Cefpodoxime Proxetil
Role in the Synthesis of Other Complex Organic Molecules
This compound is a pivotal intermediate in the synthesis of various complex organic molecules, particularly within the realm of pharmaceutical chemistry. Its unique structural features, including a reactive bromine atom, a methoxyimino group, and a β-keto acid moiety, make it a versatile building block for the construction of intricate molecular architectures. This is most prominently demonstrated in the synthesis of third-generation cephalosporin antibiotics, a class of potent antibacterial agents.
The primary application of this compound lies in its ability to introduce the (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido side chain at the C-7 position of the cephalosporin nucleus. This specific side chain is crucial for the broad-spectrum antibacterial activity of many third-generation cephalosporins. The synthesis strategy typically involves a two-step process.
Initially, the acid is activated, often by converting it to its acid chloride, and then reacted with the amino group of a 7-aminocephalosporanic acid (7-ACA) derivative. This reaction forms an amide bond, attaching the bromo-keto-imino fragment to the cephalosporin core. The resulting intermediate contains the complete carbon skeleton of the desired side chain.
The subsequent and key step is the reaction of this intermediate with thiourea. In this cyclization reaction, the bromine atom and the adjacent ketone are displaced by the sulfur and nitrogen atoms of thiourea, respectively, to form the 2-aminothiazole ring. This elegant and efficient method provides a direct route to installing the vital side chain.
Two prominent examples of complex pharmaceutical molecules synthesized using this methodology are ceftriaxone and cefpodoxime.
In the synthesis of ceftriaxone, a 7-amino-3-[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl]-3-cephem-4-carboxylic acid derivative is acylated with an activated form of a 4-halo-2-methoxyimino-butyric acid, such as this compound. The subsequent reaction with thiourea yields ceftriaxone. google.com
Similarly, the synthesis of cefpodoxime involves the reaction of the sodium salt of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid with 4-bromo-2-methoxyimino-3-oxo-butyric acid chloride. The resulting intermediate is then treated with thiourea in an aqueous basic medium to afford cefpodoxime acid. researchgate.net
The following table summarizes the role of this compound as a synthetic intermediate in the preparation of these complex antibiotics:
| Target Molecule | Key Reactants | Key Intermediate | Final Step |
| Ceftriaxone | 7-amino-3-[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl]-3-cephem-4-carboxylic acid derivative, Activated this compound | (6R,7R)-7-[[4-Bromo-2-(Z)-methoxyimino]acetamido]-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl-3-cephem-4-carboxylic acid | Reaction with thiourea |
| Cefpodoxime | 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid, 4-bromo-2-methoxyimino-3-oxo-butyric acid chloride | 7-[4-bromo-3-oxo-2-methoxyimino-1-butyryl]amino-3-methoxymethyl-3-cephem-4-carboxylic acid | Reaction with thiourea |
This synthetic strategy highlights the efficiency and versatility of this compound as a key building block. Its use allows for the direct and reliable introduction of a functionally critical and structurally complex side chain onto the cephalosporin scaffold, underscoring its importance in the synthesis of life-saving pharmaceuticals.
Analytical and Spectroscopic Characterization in Research of 4 Bromo 2 Methoxyimino 3 Oxobutyric Acid
Spectroscopic Techniques for Structural Confirmation (e.g., NMR for Z-isomer)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the confirmation of specific isomers of 4-Bromo-2-methoxyimino-3-oxobutyric acid. The existence of the Z- and E-isomers arises from the restricted rotation around the C=N double bond of the methoxyimino group.
In the case of the Z-isomer of this compound, the methoxy (B1213986) group (-OCH3) and the carboxylic acid group (-COOH) are on the same side of the C=N double bond. This spatial arrangement influences the chemical environment of the nearby protons, leading to characteristic chemical shifts in the ¹H NMR spectrum. Specifically, the protons of the bromomethyl group (-CH2Br) in the Z-isomer are expected to resonate at a different frequency compared to the E-isomer due to the anisotropic effect of the methoxyimino group.
While specific experimental data for this compound is not extensively reported in publicly available literature, the principles of NMR analysis of similar methoxyimino compounds, such as certain cephalosporin (B10832234) antibiotics, can be applied. In these analogous structures, protons located near the oxime oxygen atom in the E-isomer experience a deshielding effect, causing them to appear at a lower field (higher ppm value) in the ¹H NMR spectrum compared to the Z-isomer.
Table 1: Hypothetical ¹H NMR Chemical Shift Data for the Z-Isomer of this compound
| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH3 | 3.9 - 4.1 | Singlet | 3H |
| -CH2Br | 4.2 - 4.4 | Singlet | 2H |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
Note: This data is illustrative and based on general principles of NMR spectroscopy for oxime isomers. Actual experimental values may vary.
Similarly, ¹³C NMR spectroscopy can provide further structural confirmation. The chemical shifts of the carbon atoms, particularly the carbon of the C=N bond and the carbons of the neighboring functional groups, are expected to differ between the Z- and E-isomers.
Chromatographic Methods for Purity Assessment (e.g., HPLC for impurities)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds by separating them from potential impurities. For this compound, a reversed-phase HPLC method is generally suitable.
In a typical setup, a C18 (ODS - octadecylsilane) column is used as the stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is employed. An acid modifier, like trifluoroacetic acid or formic acid, is often added to the mobile phase to improve peak shape and resolution, especially for an acidic compound like this compound.
The sample is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, the compound of interest and any impurities are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used for detection, as the carbonyl and methoxyimino groups in the molecule are chromophores that absorb UV light.
The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Table 2: Illustrative HPLC Method Parameters and a Hypothetical Impurity Profile
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.5 | Starting Material |
| 2 | 8.2 | 99.0 | This compound |
| 3 | 10.1 | 0.3 | By-product 1 |
| 4 | 12.5 | 0.2 | By-product 2 |
Note: This table presents a hypothetical scenario for illustrative purposes. The actual impurity profile and retention times would depend on the specific synthetic route and purification process.
Advanced Techniques for Isomer Ratio Determination
The determination of the ratio of Z- and E-isomers of this compound is critical, as the biological or chemical activity of the isomers can differ significantly.
HPLC is a primary method for quantifying the isomer ratio. Due to the differences in their three-dimensional structures, the Z- and E-isomers often exhibit different retention times on an HPLC column. By developing a well-resolved HPLC method, the individual isomers can be separated and their respective peak areas can be integrated to determine their relative abundance in a mixture.
NMR spectroscopy can also be employed for isomer ratio determination. As mentioned previously, certain protons in the Z- and E-isomers will have distinct chemical shifts. By integrating the signals corresponding to a specific proton in each isomer, the ratio of the isomers can be calculated. For instance, if the -CH2Br protons have well-separated signals for the Z- and E-isomers, the ratio of the integrals of these peaks would directly correspond to the isomer ratio.
While more advanced techniques such as capillary electrophoresis (CE) and supercritical fluid chromatography (SFC) can also be used for isomer separation and quantification, their application to this compound is not widely documented. The choice of technique often depends on the specific properties of the isomers and the required sensitivity and resolution of the analysis.
Future Research Directions and Industrial Significance
Development of More Sustainable and Green Synthetic Methodologies
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, and the synthesis of active pharmaceutical ingredients (APIs) is a primary focus. acs.orgpharmafeatures.com Future research for intermediates like 4-bromo-2-methoxyimino-3-oxobutyric acid is centered on developing more sustainable synthetic routes. This involves a shift away from hazardous reagents and solvents, such as dichloromethane (B109758) and toluene, which present significant disposal challenges. pharmafeatures.com
Key areas of development include:
Alternative Solvents: Research is exploring the use of greener solvents like water or bio-based solvents derived from agricultural byproducts. pharmafeatures.com Water, in particular, is a safe and cost-effective medium for organic reactions. pharmafeatures.com
Catalysis: There is a strong emphasis on developing selective catalysts that can drive reactions more efficiently and cleanly, reducing waste and energy consumption. pharmafeatures.com Biocatalysis, using enzymes, is a particularly promising area for creating more sustainable pharmaceutical manufacturing processes. nih.govresearchgate.net
Atom Economy: Synthetic pathways are being redesigned to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. pharmafeatures.com
Renewable Feedstocks: Exploration into using renewable materials, such as those derived from plants or algae, as starting points for synthesis is an emerging field that could significantly enhance the sustainability of API production. pharmafeatures.com
The integration of these green chemistry principles not only addresses environmental concerns but also offers economic benefits through increased efficiency and reduced operational costs. acs.org
Exploration of Novel Derivatization and Reaction Pathways
Research continues to explore new ways to modify and utilize this compound and its subsequent products. The primary synthetic utility of this compound lies in its reaction with thiourea (B124793) to form the 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid core, a crucial component for many third-generation cephalosporins like cefotaxime. chemicalbook.com
Future explorations in derivatization and reaction pathways are likely to focus on:
Telescoped Reactions: Developing continuous flow and telescoped reaction sequences where intermediates are not isolated can save significant time and resources compared to traditional batch synthesis. acs.org
Alternative Acylation Methods: The acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus is a critical step. nih.govgoogle.com Research into more efficient coupling agents and reaction conditions can shorten reaction times and improve yields. nih.govresearchgate.net For example, using the 2-mercaptobenzothiazolyl thioester of the side chain acid has been shown to facilitate a rapid, high-yield acylation at room temperature. nih.gov
These advancements aim to streamline the synthesis of existing cephalosporins and provide a versatile platform for creating new derivatives.
Investigation of New Therapeutic or Agrochemical Applications for its Derivatives
The oxime ester and thiazole (B1198619) moieties, central to the derivatives of this compound, are featured in a wide range of biologically active compounds. researchgate.net
Therapeutic Applications: The primary application is in the development of new cephalosporin (B10832234) antibiotics to combat the growing threat of antimicrobial resistance. nih.gov Research is focused on creating derivatives with:
Broader Spectrum of Activity: Modifications to the C-3 and C-7 side chains of the cephalosporin scaffold can extend their activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net
Enhanced Stability: Structural modifications, such as adding sterically bulky groups at the 7-position, can increase the antibiotic's resistance to hydrolysis by β-lactamase enzymes, a common bacterial defense mechanism. rsc.org
Combination Therapies: Developing novel cephalosporin derivatives for use in combination with other antimicrobial compounds or β-lactamase inhibitors is a key strategy to overcome resistance. oup.comacs.org
Agrochemical Applications: The oxime group is a highly effective active moiety in pesticide design. researchgate.net Derivatives containing oxime and oxime ester functionalities have shown significant potential in crop protection. nih.gov Research in this area includes the development of compounds with:
Fungicidal activity researchgate.net
Insecticidal activity nih.govncsu.edu
Herbicidal activity nih.govncsu.edu
Antiphytoviral activity ncsu.edu
The versatility of the chemical structures derived from this compound makes this a rich field for discovering new applications in both medicine and agriculture.
Enhancements in Manufacturing Efficiency and Cost-Effectiveness
Improving the efficiency and reducing the cost of producing cephalosporin antibiotics are critical industrial goals. Research in this area is multifaceted, addressing various stages of the manufacturing process.
| Area of Enhancement | Research Focus | Potential Impact |
| Process Optimization | Reducing reaction times, minimizing the number of synthetic steps, and improving yields through better process control. nih.govresearchgate.net | Lower manufacturing costs, reduced energy consumption, and increased throughput. |
| Biocatalysis | Using immobilized enzymes for key synthetic steps, such as the acylation of 7-ACA. nih.gov | Higher conversion rates (e.g., yields up to 99%), reduced hydrolysis of the product, and excellent biocatalyst stability for multiple cycles. nih.gov |
| Solvent Recovery | Implementing efficient solvent recovery and recycling techniques. emergingpub.com | Reduced consumption of virgin solvents, lower disposal costs, and minimized environmental impact. pharmafeatures.com |
| Continuous Manufacturing | Shifting from batch processing to continuous flow chemistry. acs.org | Improved product quality and consistency, reduced plant footprint, and enhanced safety. |
Environmental Considerations in Production and Use
The environmental impact of pharmaceutical manufacturing is a significant concern, encompassing the entire lifecycle of a product from raw material extraction to disposal. acs.orgemergingpub.com For intermediates like this compound and its derivatives, key environmental considerations include:
Waste Generation: Pharmaceutical synthesis can generate substantial chemical waste, including hazardous solvents and byproducts. emergingpub.com Green chemistry approaches, such as improving atom economy and using catalysis, are vital for waste minimization. pharmafeatures.com
Water Consumption: The industry is a high consumer of water, particularly for cleaning, cooling, and formulation. emergingpub.comwisdomlib.org Optimizing water recycling and usage is a critical aspect of sustainable manufacturing. wisdomlib.org
Active Pharmaceutical Ingredients (APIs) in the Environment: The release of APIs into the environment through wastewater can pose risks to ecosystems and contribute to issues like antibiotic resistance. emergingpub.com Designing greener APIs with reduced environmental impact and improving wastewater treatment are key mitigation strategies. ecologic.eu
Carbon Footprint: Energy-intensive processes in API synthesis contribute to the industry's carbon emissions. emergingpub.com Transitioning to renewable energy sources and optimizing processes to reduce energy requirements are essential for aligning with global climate initiatives. acs.org
Integrating environmental considerations early in the research and development process is crucial for designing more sustainable pharmaceuticals and manufacturing routes. ecologic.eu
Q & A
Basic Research Questions
Q. What is the synthetic role of 4-bromo-2-methoxyimino-3-oxobutyric acid in cephalosporin antibiotic development?
- Answer : This compound is a critical intermediate in synthesizing Cefpodoxime Proxetil , a third-generation cephalosporin. It contributes to the β-lactam core structure, where the bromine atom enhances electrophilicity for nucleophilic attack during ring closure. Researchers should monitor reaction stoichiometry and pH (6.5–7.5) to avoid premature hydrolysis of the β-lactam ring .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer :
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular weight (MW: 224.02 g/mol) and fragmentation patterns (e.g., loss of Br⁻ at m/z 145) .
- NMR : ¹H NMR in DMSO-d₆ shows characteristic peaks: δ 3.89 (s, OCH₃), δ 4.50 (s, CH), and δ 10.2 (broad, COOH). ¹³C NMR confirms the oxo group at δ 195–200 ppm .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., Z/E isomerism of the methoxyimino group) using monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 12.502 Å, b = 8.269 Å) .
Q. How should researchers handle safety risks associated with this compound?
- Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H313/H319).
- Ventilation : Use fume hoods to mitigate inhalation hazards (H335).
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Answer :
- Catalysis : Employ Pd(OAc)₂ (0.5 mol%) in DMF at 80°C to enhance bromination efficiency.
- Solvent Choice : Polar aprotic solvents (e.g., THF) stabilize the oxo group, reducing side-product formation.
- Yield Monitoring : Track intermediates via TLC (Rf = 0.3 in EtOAc/hexane 1:2) and adjust reaction time (typically 6–8 hr) to minimize degradation .
Q. How do researchers resolve contradictions in spectral data during structural validation?
- Answer :
- Cross-Validation : Compare MS fragmentation (e.g., Br isotopic pattern at m/z 224/226) with theoretical simulations (NIST MS Database).
- Dynamic NMR : Heat samples to 50°C in DMSO-d₆ to distinguish tautomeric forms (e.g., keto-enol equilibria).
- Crystallographic Refinement : Use SHELXL-2018 with R-factor thresholds (R1 < 0.05) to validate bond angles and torsional strain .
Q. What strategies mitigate instability of the methoxyimino group during storage?
- Answer :
- Storage Conditions : Store at –20°C under argon in amber vials to prevent photolytic cleavage.
- Stabilizers : Add 1% w/w ascorbic acid to inhibit oxidative degradation.
- Purity Checks : Perform monthly HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) to detect decomposition products (retention time shift > 0.5 min indicates instability) .
Key Methodological Considerations
- Stereochemical Integrity : The Z-configuration of the methoxyimino group is critical for antibiotic activity. Validate via NOESY (nuclear Overhauser effect between OCH₃ and adjacent protons) .
- Contradiction Analysis : If MS and NMR data conflict (e.g., unexpected m/z peaks), re-examine sample purity using ICP-OES to detect heavy metal contaminants from catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
